Di Boc Velpatasvir

Description

Structure

2D Structure

Properties

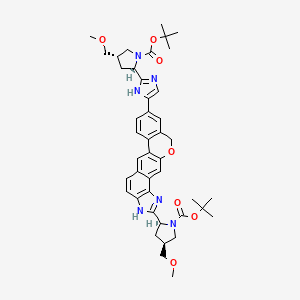

Molecular Formula |

C43H52N6O7 |

|---|---|

Molecular Weight |

764.9 g/mol |

IUPAC Name |

tert-butyl (2S,4S)-4-(methoxymethyl)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C43H52N6O7/c1-42(2,3)55-40(50)48-19-24(21-52-7)13-34(48)38-44-18-33(46-38)27-9-11-29-28(15-27)23-54-36-17-30-26(16-31(29)36)10-12-32-37(30)47-39(45-32)35-14-25(22-53-8)20-49(35)41(51)56-43(4,5)6/h9-12,15-18,24-25,34-35H,13-14,19-23H2,1-8H3,(H,44,46)(H,45,47)/t24-,25-,34-,35-/m0/s1 |

InChI Key |

ZOTSCPHMAPKCRS-WFJFNWOVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)OC(C)(C)C)COC)COC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)OC(C)(C)C)COC)COC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Di Boc Velpatasvir

Convergent and Linear Synthesis Strategies

Fragment Coupling Approaches

Fragment coupling is a cornerstone of the convergent synthesis of Di-Boc Velpatasvir (B611656), involving the strategic connection of pre-synthesized molecular fragments. This approach allows for the late-stage assembly of the complex tetracyclic backbone, a more efficient process than building the molecule in a linear fashion. newdrugapprovals.org

Alkylation reactions are crucial for constructing the core structure of Velpatasvir. In a key step, the phenacyl bromide of a dibromide intermediate is selectively alkylated with a chiral methoxymethyl proline derivative using potassium carbonate in dichloromethane. newdrugapprovals.org Following an aqueous workup, a subsequent alkylation of a secondary bromide with a dipeptide fragment is carried out using cesium carbonate in tetrahydrofuran (B95107) (THF) to yield a bis-ester. newdrugapprovals.org Another described process involves the alkylation of 7-hydroxy-4-oxotetralone with a compound of formula 5a in the presence of potassium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com

Amide bond formation is a recurring and critical transformation in the synthesis of Di-Boc Velpatasvir, connecting several key fragments. The bulky tert-butoxycarbonyl (Boc) protecting group present on the pyrrolidine (B122466) nitrogen can sterically hinder direct amide bond formation, necessitating the use of coupling reagents for activation. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DCC (N,N'-Dicyclohexylcarbodiimide). thieme-connect.com

In the final steps of Velpatasvir synthesis, after deprotection of the Boc groups, a final amide coupling is performed between a bis-amine intermediate and a chiral phenylglycine carbamate (B1207046) fragment, often mediated by CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine). newdrugapprovals.org The synthesis of a dipeptide fragment also involves an amide coupling with Moc-L-valine. newdrugapprovals.org The formation of amide bonds is a well-established process in peptide synthesis and is adapted for the specific requirements of the Velpatasvir structure. google.com

Intramolecular cyclization is a key strategy for forming the heterocyclic rings within the Velpatasvir scaffold. One of the pivotal steps is the formation of the bis-imidazole core. This is typically achieved by reacting a bis-ester intermediate with ammonium (B1175870) acetate (B1210297) in a mixture of toluene (B28343) and isopropanol (B130326). newdrugapprovals.org The addition of isopropanol as a cosolvent is thought to enhance the solubility of the reactants. newdrugapprovals.org

Another documented cyclization involves the reaction of a compound of formula 7 in the presence of a metal catalyst and a ligand to form a compound of formula 8, which can be carried out in the presence of an acid, a base, and a solvent. google.com These ring-closing reactions are critical for establishing the final, rigid structure of the molecule. knc.rugoogle.com

Amide Bond Formations in Di Boc Velpatasvir Synthesis

Multi-Component Reactions in Di-Boc Velpatasvir Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient approach to increasing molecular complexity. nih.govcaltech.edubeilstein-journals.org While specific examples of MCRs directly in the main backbone synthesis of Di-Boc Velpatasvir are not prominently detailed in the provided search results, the principles of MCRs are highly relevant to modern pharmaceutical synthesis for their ability to streamline processes and reduce waste. nih.gov The construction of complex heterocyclic systems, such as those found in Velpatasvir, can often be amenable to MCR strategies. beilstein-journals.org

Key Precursors and Building Blocks in Di-Boc Velpatasvir Synthesis

The synthesis of Di-Boc Velpatasvir relies on the availability of several key chiral precursors and building blocks. These molecules are themselves often the products of multi-step syntheses, designed to install the correct stereochemistry and functional groups required for the subsequent coupling reactions.

A crucial building block is (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid . This chiral pyrrolidine derivative serves as a foundational element, with the Boc group protecting the nitrogen to prevent unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed using acids like trifluoroacetic acid (TFA).

Other significant precursors include:

A dibromide backbone (compound 62 in Gilead's synthesis) which undergoes sequential alkylations. newdrugapprovals.org

A chiral methoxymethyl proline derivative (compound 63). newdrugapprovals.org

A 2-methylproline-Moc-L-valine dipeptide (compound 65). newdrugapprovals.org

A chiral phenylglycine carbamate fragment (compound 70) used in the final amide coupling step. newdrugapprovals.org

The synthesis of these precursors is a significant undertaking. For instance, the dipeptide fragment can be prepared via an amide coupling with Moc-L-valine followed by hydrolysis. newdrugapprovals.org The chiral methoxymethyl proline derivative can be synthesized from dimethyl N-Boc-L-glutamate through a series of steps including formylation, cyclization, hydrogenation, reduction, and methylation. newdrugapprovals.org

Table of Key Precursors and Intermediates:

| Compound Name/Description | Role in Synthesis | Reference |

| (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid | Chiral pyrrolidine building block | |

| Backbone dibromide (e.g., compound 62) | Core scaffold for sequential alkylations | newdrugapprovals.org |

| Chiral methoxymethyl proline (e.g., compound 63) | Fragment for first alkylation | newdrugapprovals.org |

| 2-methylproline-Moc-L-valine dipeptide (e.g., compound 65) | Fragment for second alkylation | newdrugapprovals.org |

| Chiral phenylglycine carbamate (e.g., compound 70) | Final fragment for amide coupling | newdrugapprovals.org |

| 7-hydroxy-4-oxotetralone | Precursor for backbone construction | google.com |

| This compound Keto | An impurity and related compound | lgcstandards.com |

Chiral Pyrrolidine and Proline Derivatives

The synthesis of Velpatasvir heavily relies on the incorporation of chiral pyrrolidine and proline derivatives, which are crucial for the molecule's biological activity. nih.gov Asymmetric synthesis is a common method to produce these fragments, often starting from readily available chiral precursors. One approach begins with the preparation of a chiral intermediate that is then cyclized to form the pyrrolidine ring. The desired stereochemistry is often established through the use of chiral auxiliaries or through chiral resolution techniques like chiral chromatography.

For instance, the synthesis of a key intermediate, (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid, can be achieved via asymmetric synthesis. This involves the cyclization of a chiral precursor, followed by the introduction of the methoxy (B1213986) group through a nucleophilic substitution reaction. Another critical fragment, (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, serves as a vital building block. Its synthesis involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amine, a step that is crucial for preventing unwanted side reactions in subsequent synthetic steps. The stereochemical integrity of these fragments is paramount and is often confirmed using techniques like X-ray crystallography.

Imidazole-Containing Fragments

The construction of the imidazole (B134444) rings within the Velpatasvir scaffold is another critical aspect of its synthesis. newdrugapprovals.orgbaranlab.org The formation of the bis-imidazole core is typically achieved through the reaction of a diketone intermediate with ammonium acetate. newdrugapprovals.org This reaction is often carried out in a solvent mixture, such as toluene and isopropanol, to ensure the solubility of the reactants. newdrugapprovals.org

The synthesis of imidazole-based molecules can be approached in various ways, often involving the condensation of a dicarbonyl compound with an aldehyde and ammonia. baranlab.org The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful method for constructing the imidazole ring. mdpi.com This method involves the reaction of an aldehyde or an imine with TosMIC in the presence of a base. mdpi.com The versatility of these methods allows for the construction of a wide array of substituted imidazoles, which are integral to the structure of many pharmaceutical compounds. baranlab.orgneu.edu.tr

Protecting Group Strategies for Di-Boc Velpatasvir

The synthesis of a complex molecule like Velpatasvir necessitates the use of protecting groups to mask reactive functional groups and direct the course of the reaction. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. numberanalytics.com

Role and Orthogonality of Boc Groups

The Boc group is favored for its stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org This stability allows for the selective manipulation of other functional groups within the molecule without affecting the protected amine. organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com

The concept of orthogonality is crucial in protecting group strategy. organic-chemistry.org The Boc group's acid-lability allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org This orthogonality enables chemists to deprotect specific functional groups in a controlled manner, a necessity in multi-step syntheses. dtic.mil

Cleavage and Re-protection Methodologies

The removal of the Boc group, or deprotection, is typically accomplished under anhydrous acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent are commonly used. newdrugapprovals.orgresearchgate.net The mechanism of cleavage involves the formation of a tert-butyl cation, which is then scavenged to prevent unwanted side reactions. organic-chemistry.org

In some synthetic routes, it may be necessary to deprotect a Boc group and then re-protect the amine with a different protecting group. newdrugapprovals.org For instance, after deprotection with an acid, the resulting amine can be reprotected to introduce a different functionality or to alter the reactivity of the molecule for subsequent steps. newdrugapprovals.org This flexibility is a key advantage of using the Boc protecting group in complex syntheses. thieme-connect.com

Catalytic Systems in Di-Boc Velpatasvir Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. researchgate.netnih.gov The synthesis of Di-Boc Velpatasvir and its intermediates utilizes a variety of catalytic systems. newdrugapprovals.orgeuropa.eu

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.commdpi.com These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are instrumental in constructing the complex framework of Velpatasvir. sigmaaldrich.com For example, a palladium catalyst can be used to couple different fragments of the molecule, significantly streamlining the synthetic route. organic-chemistry.org The choice of the palladium source and the ligand is critical for the success of these reactions. sigmaaldrich.com

In addition to palladium catalysts, other transition metals and organocatalysts are also employed. For instance, copper-based catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective in promoting certain transformations. beilstein-journals.org Organocatalysts, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be used to facilitate reactions like the N-Boc protection of amines. organic-chemistry.org The development of new and more efficient catalytic systems is an ongoing area of research, with the goal of making the synthesis of complex pharmaceuticals like Velpatasvir more sustainable and cost-effective. mdpi.com

Transition Metal Catalysis (e.g., Palladium-mediated couplings)

The synthesis of this compound, a complex heterocyclic molecule, heavily relies on transition metal catalysis, with palladium-mediated coupling reactions being particularly prominent. These reactions are instrumental in constructing the core structure of the molecule, which features linked carbazole (B46965) and imidazole moieties.

A key step in many synthetic routes is the palladium-catalyzed Suzuki coupling reaction. This reaction is employed to form the crucial biaryl bond between two carbazole fragments or a carbazole and another heterocyclic system. For instance, a borylated carbazole derivative can be coupled with a halogenated carbazole derivative in the presence of a palladium catalyst and a base. google.com The choice of catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and ligands is critical for the efficiency of this transformation. google.comnewdrugapprovals.org

Another important application of palladium catalysis is in C-N bond formation, often achieved through Buchwald-Hartwig amination. This reaction is vital for constructing the nitrogen-containing heterocyclic rings within the velpatasvir framework. lookchem.com The synthesis of the carbazole core itself can involve an intramolecular cyclization of a diarylamine precursor, a reaction that can be catalyzed by a palladium complex. google.com

The table below summarizes some of the palladium catalysts and reaction conditions that are representative of those used in the synthesis of velpatasvir and its intermediates.

Table 1: Representative Palladium Catalysts in Velpatasvir Synthesis

| Catalyst/Precatalyst | Ligand | Base | Typical Application |

| Palladium(II) acetate | Phosphine (B1218219) Ligands | Potassium carbonate | Suzuki Coupling |

| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Sodium carbonate | C-C and C-N bond formation newdrugapprovals.org |

| Tris(dibenzylideneacetone)dipalladium(0) | Various phosphine ligands | Cesium carbonate | Buchwald-Hartwig Amination |

| Palladium(II) pivalate | Tris(4-fluorophenyl)phosphine | Potassium acetate | Intramolecular cyclization google.com |

Organocatalysis in Stereoselective Steps

Velpatasvir possesses multiple stereocenters, and their precise control is paramount for its biological function. Organocatalysis, which uses small organic molecules as catalysts, offers a powerful strategy for achieving high stereoselectivity in the synthesis of chiral building blocks for molecules like velpatasvir.

While specific, documented examples of organocatalysis in the direct synthesis of this compound are not abundant in the provided search results, the synthesis of its chiral pyrrolidine moieties is an area where organocatalysis is highly applicable. mdpi.com For example, proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions, which can be used to establish the stereochemistry of key intermediates. rsc.org The stereoselective synthesis of γ-hydroxynorvaline, another potential building block, has been achieved through a combination of organocatalysis and biocatalysis. rsc.org

The synthesis of complex nucleoside analogues, which share some synthetic challenges with velpatasvir, has also benefited from organocatalytic approaches to achieve stereoselectivity, sometimes in conjunction with transition metal catalysts. nih.gov These methods highlight the potential for organocatalysis to play a significant role in developing efficient and stereocontrolled syntheses of velpatasvir and related pharmaceutical agents.

Acid- and Base-Catalyzed Transformations

Acid- and base-catalyzed reactions are fundamental to the synthesis of this compound, playing critical roles in protection, deprotection, and cyclization steps.

The "Di Boc" in the name signifies the presence of two tert-butoxycarbonyl (Boc) protecting groups on nitrogen atoms. The introduction of these Boc groups is typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a base such as triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk Conversely, the removal of these acid-labile Boc groups is a crucial deprotection step accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.com

Base-catalyzed reactions are also integral to the synthetic sequence. For example, the formation of ether linkages or the alkylation of nitrogen heterocycles often employs bases like potassium carbonate or cesium carbonate. google.commdpi.com Intramolecular cyclization reactions to form the imidazole rings of velpatasvir can be promoted by ammonium acetate in a suitable solvent system. newdrugapprovals.org The hydrolysis of ester intermediates to their corresponding carboxylic acids is another common base-catalyzed transformation.

The following table provides examples of common acid and base reagents used in the synthesis of velpatasvir and its precursors.

Table 2: Common Acid and Base Reagents in Velpatasvir Synthesis

| Reagent | Type | Typical Application |

| Trifluoroacetic Acid (TFA) | Strong Acid | Boc deprotection jk-sci.com |

| Hydrochloric Acid (HCl) | Strong Acid | Boc deprotection, salt formation fishersci.co.uk |

| Acetic Acid | Weak Acid | Catalyst in oxidation reactions chemicalbook.com |

| Potassium Carbonate | Base | Suzuki coupling, N-alkylation google.com |

| Sodium Bicarbonate | Base | Boc protection fishersci.co.uk |

| Ammonium Acetate | Base/Acid Catalyst | Imidazole ring formation newdrugapprovals.org |

| Diisopropylethylamine (DIPEA) | Base | Amide coupling |

| 4-Dimethylaminopyridine (DMAP) | Basic Catalyst | Boc protection |

Process Development and Optimization of Di Boc Velpatasvir Synthesis

Reaction Condition Tuning and Mechanistic Insights

The optimization of reaction conditions is paramount for the successful synthesis of Di-Boc-Velpatasvir. This involves a careful selection of solvents, precise control over temperature and pressure, and a thorough understanding of the reaction's kinetics and thermodynamics.

The choice of solvent is critical in the synthesis of Di-Boc-Velpatasvir and its intermediates, influencing reaction rates, yields, and the impurity profile. Various solvent systems are employed throughout the synthetic sequence. For instance, in the formation of the tetracyclic backbone, a mixture of toluene (B28343) and isopropanol (B130326) (i-PrOH) is utilized, with i-PrOH likely added to improve the solubility of reactants. newdrugapprovals.org In other steps, solvents such as dichloromethane, ethyl acetate (B1210297), tetrahydrofuran (B95107) (THF), and toluene are commonly used. google.comgoogle.com

The dehydrogenation step to form the aromatic core is often carried out in 2-methyltetrahydrofuran (B130290) (2-MeTHF). newdrugapprovals.org Following certain reaction stages, solvent exchanges are performed. For example, after a reaction in dichloromethane, the solvent can be exchanged to cyclopentyl methyl ether. newdrugapprovals.org Purification of intermediates often involves slurrying in solvents like ethyl acetate to isolate the desired compound. patsnap.com The selection of a particular solvent or solvent mixture is a result of optimization studies aimed at maximizing yield and minimizing by-product formation. For instance, the use of N-bromosuccinimide in carbon tetrachloride is a specific choice for a halogenation step in one of the synthetic routes. google.com

Below is a table summarizing the use of different solvent systems in the synthesis of Velpatasvir (B611656) intermediates.

| Reaction Step | Solvent System | Purpose | Reference |

| Condensation | Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Toluene | Reaction Medium | google.com |

| Halogenation | Carbon Tetrachloride | Reaction Medium for Halogenating Agent | google.com |

| Grignard Reaction | Tetrahydrofuran, Methyl Tetrahydrofuran, Diethyl Ether, Dioxane, Methyl tert-butyl ether | Reaction Medium | google.com |

| Imidazole (B134444) Formation | Toluene/Isopropanol | Reaction Medium, Solubility Enhancement | newdrugapprovals.org |

| Dehydrogenation | 2-Methyltetrahydrofuran | Reaction Medium | newdrugapprovals.org |

| Purification | Ethyl Acetate | Slurrying for Purification | patsnap.com |

| Cyclization | Toluene/2-Methoxyethanol | Reaction Medium |

Precise control of temperature and pressure is crucial for controlling reaction kinetics and minimizing the formation of impurities. Reaction temperatures can range from low temperatures, such as 0°C for the addition of reagents like acetyl chloride or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to elevated temperatures for cyclization and aromatization steps, which can be as high as 140°C. newdrugapprovals.orggoogle.compatsnap.com For example, a condensation reaction is noted to be carried out between 0-140°C. google.com The formation of the bis-imidazole intermediate is conducted at about 90°C. newdrugapprovals.org

Pressure control is also a key consideration, especially during scale-up, to ensure the safety and reproducibility of the process. environmentclearance.nic.in While specific pressure parameters are not always detailed in the literature for every step, it is understood that reactions are typically conducted at atmospheric pressure unless otherwise specified. labmanager.com However, for industrial production, reactors are equipped with pressure control systems to handle any potential pressure build-up. environmentclearance.nic.in

While detailed kinetic and thermodynamic data for every reaction in the Di-Boc-Velpatasvir synthesis is not extensively published in the public domain, understanding these parameters is essential for process optimization. dtic.milgoogle.com The rate of reaction and the position of equilibrium are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. The choice of specific reagents and conditions, such as using DDQ for dehydrogenation, suggests that these have been selected based on favorable kinetics to achieve high conversion in a reasonable timeframe. newdrugapprovals.orgchemicalbook.com Thermodynamic stability is a key consideration, especially in crystallization steps, to ensure the desired polymorphic form is consistently produced. europa.eu

Temperature and Pressure Control

Scale-Up Considerations in Industrial Production

Transitioning the synthesis of Di-Boc-Velpatasvir from the laboratory to an industrial scale presents several challenges. labmanager.com Key considerations include maintaining process consistency, ensuring safety, and managing costs. patsnap.comlabmanager.com The change from linear to convergent synthesis strategies is one approach to improve efficiency and make the process more amenable to industrial production. patsnap.com

Material handling, which is straightforward at the lab scale, requires sophisticated systems like vacuum loading or screw feeders at the industrial scale to manage large quantities of raw materials. slideshare.net Heat transfer becomes a critical issue as reaction volumes increase, necessitating robust temperature control systems and reactor designs to dissipate heat effectively. labmanager.com The choice of equipment, from reactors to filtration and drying systems, must be carefully evaluated to ensure it can handle the larger batch sizes without compromising product quality. researchopenworld.comslideshare.net Furthermore, the entire process must be validated to confirm that it consistently produces Di-Boc-Velpatasvir of the required quality. researchopenworld.com

Isolation and Purification Techniques for Intermediates

The synthesis of Di-Boc-Velpatasvir involves multiple steps, each producing an intermediate that must be isolated and purified before proceeding to the next stage. Common techniques include extraction, chromatography, and crystallization. google.comgoogle.compatsnap.com

After a reaction is complete, the product is often extracted from the reaction mixture using an appropriate solvent. For example, after a reaction in an aqueous medium, the product can be extracted with dichloromethane. chemicalbook.com The organic phase is then typically washed with brine and dried before the solvent is removed. patsnap.com

Column chromatography is a powerful technique for separating the desired compound from impurities. google.com For instance, after a cyclization reaction, the product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent. google.com

Crystallization is another key purification method. newdrugapprovals.org Intermediates can be purified by slurrying the crude product in a solvent like ethyl acetate, which dissolves impurities while the desired product remains as a solid. patsnap.com Recrystallization from a suitable solvent or solvent mixture is also used to obtain high-purity intermediates. chemicalbook.com

Crystallization Studies for Enhanced Purity and Yield

Crystallization is a critical final step in the purification of Di-Boc-Velpatasvir and its precursors, significantly enhancing both purity and yield. Studies in this area focus on identifying the optimal conditions to produce a stable crystalline form with the desired physical properties. mit.edufrontiersin.org

The choice of solvent is a major factor influencing crystallization. Recrystallization of Velpatasvir from a mixture of isopropanol and water has been reported to yield a high-purity solid product. chemicalbook.com The cooling profile during crystallization also plays a significant role. Controlled cooling can lead to crystals with higher purity compared to natural cooling. psu.edu

The physical form of the final compound is also of great importance. Velpatasvir is known to exist in different solid forms, and processes are designed to consistently produce the desired one. newdrugapprovals.orgeuropa.eu For instance, the dicyclohexylamine (B1670486) salt of an intermediate is crystallized to remove a specific diastereomer. newdrugapprovals.org Seeding is a technique that can be employed to control the crystallization process and ensure the desired crystal form is obtained reproducibly. acs.org

The following table summarizes key parameters from a crystallization study.

| Parameter | Condition/Method | Outcome | Reference |

| Solvent | Isopropanol/Water (2:1) | High-purity solid product | chemicalbook.com |

| Cooling | Controlled Cooling | Higher purity crystals | psu.edu |

| Seeding | Seeding at start of solvent switch | Consistent particle size distribution | acs.org |

| Salt Formation | Dicyclohexylamine salt | Removal of diastereomer | newdrugapprovals.org |

| Yield Enhancement | Solids Recycle | Increased yield while maintaining purity | mit.edu |

Stereochemical Control and Enantioselective Synthesis of Di Boc Velpatasvir

Chiral Pool Approaches Utilizing Natural Amino Acids and Derivatives

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that leverages naturally occurring enantiopure compounds as starting materials. wikipedia.org This approach is highly efficient as it incorporates a pre-existing, correctly configured stereocenter into the synthetic target, bypassing the need to create the chiral center from an achiral precursor. wikipedia.orguoc.gr The most common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

In the synthesis of many complex molecules, including precursors to antiviral agents like Velpatasvir (B611656), amino acids and their derivatives are invaluable. uoc.grmdpi.com For instance, the synthesis of Daclatasvir, another NS5A inhibitor, is based on the initial alkylation of N-protected proline. mdpi.com Proline, a naturally occurring chiral amino acid, provides the pyrrolidine (B122466) ring with a defined stereochemistry that is carried through the synthetic sequence. mdpi.com This method of introducing a ready-made, optically pure heterocycle is a common and effective strategy for ensuring the correct stereochemical outcome in the final product. mdpi.com The stereocenters in many peptidomimetics and related drugs are often incorporated directly from such chiral amino acids. uoc.gr

Table 1: Examples of Chiral Pool Sources in Synthesis

| Chiral Pool Source | Type | Common Application in Synthesis |

| L-Proline | Amino Acid | Provides an enantiopure pyrrolidine backbone. mdpi.com |

| L-Valine | Amino Acid | Used to introduce chiral side chains in peptidomimetics. uoc.gr |

| 4-Hydroxyproline | Amino Acid Derivative | Offers a functionalized and stereochemically defined pyrrolidine ring. uh.edu |

| L-Malic Acid | Hydroxy Acid | Serves as a versatile C4 chiral building block. uh.edu |

| (+)-Tartaric Acid | Hydroxy Acid | Used as a chiral building block and a resolving agent. nih.gov |

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis is a powerful technique for creating chiral molecules from prochiral substrates. numberanalytics.com This method employs a small, substoichiometric amount of a chiral catalyst to induce the formation of one enantiomer in preference to the other, often with high enantioselectivity. nih.govnumberanalytics.com The field encompasses a wide range of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, driven by chiral metal complexes or organocatalysts. nih.govfrontiersin.org

In the synthesis of complex antiviral agents, catalytic asymmetric reactions are crucial for establishing key stereocenters. For example, the synthesis of Pibrentasvir, an HCV NS3/4A protease inhibitor, utilizes an asymmetric bis-reduction catalyzed by a Corey–Bakshi–Shibata (CBS) catalyst to form a critical chiral diol fragment. mdpi.com This type of reaction exemplifies how a chiral catalyst can control the facial selectivity of a reduction on a prochiral ketone, leading to a highly enantiomerically enriched product. Other advanced catalytic methods, such as those using chiral halonium salts, have been developed for asymmetric Mannich reactions to construct β-amino cyanoesters with high enantioselectivity. beilstein-journals.org

Table 2: Overview of Asymmetric Catalysis Methods

| Catalysis Type | Catalyst Example | Typical Reaction |

| Organocatalysis | Chiral Amines / Proline Derivatives | Asymmetric Aldol (B89426) and Mannich Reactions. beilstein-journals.org |

| Transition Metal Catalysis | Chiral Rhodium or Ruthenium Complexes | Asymmetric Hydrogenation of Olefins. numberanalytics.com |

| Organocatalysis | Corey–Bakshi–Shibata (CBS) Catalyst | Asymmetric Reduction of Ketones. mdpi.com |

| Organocatalysis | Chiral Imidodiphosphorimidate (IDPi) | Enantioselective [2+2] Cycloadditions. frontiersin.org |

| Transition Metal Catalysis | Chiral Copper-BOX Complexes | Asymmetric Alkylation. frontiersin.org |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis focuses on controlling the formation of a new stereocenter in a molecule that already contains one or more chiral centers. The existing stereocenter exerts a directing influence, favoring the formation of one diastereomer over others. This control is often achieved through steric or electronic effects that guide the approach of reagents to a specific face of the molecule.

The synthesis of Voxilaprevir, a drug used in combination with Velpatasvir, provides a clear example of diastereoselective control. mdpi.comnih.gov Its synthesis involves a pyrrolidinol derivative where multiple stereocenters are carefully installed. mdpi.com Key steps, such as the hydrogenation of an enone intermediate, proceed with high diastereoselectivity, where the addition of hydrogen is directed by the existing stereochemistry of the pyrrolidine ring. mdpi.com This substrate-controlled stereoselectivity is essential for assembling the multiple contiguous stereocenters required in the final molecule. mdpi.com Similarly, catalytic asymmetric Mannich reactions can be designed to be highly diastereoselective, enabling the construction of adjacent tetrasubstituted carbon stereogenic centers with defined relative and absolute stereochemistry. beilstein-journals.org

Table 3: Principle of a Diastereoselective Reduction

| Starting Material (with existing stereocenter) | Reagent | Major Diastereomer | Minor Diastereomer |

| Chiral Ketone | Reducing Agent (e.g., NaBH₄) | (R,S)-Alcohol | (R,R)-Alcohol |

| Description | The existing (R) center sterically hinders one face of the ketone, directing the hydride attack to the opposite face, leading to the preferential formation of the (R,S) diastereomer. |

Resolution Techniques for Enantiopure Intermediates

When a synthetic step produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to isolate the desired enantiomer. nih.gov Resolution is a critical step in many large-scale syntheses where direct asymmetric synthesis is not feasible or efficient for a particular intermediate.

A classic and widely used method is diastereomeric salt formation. mdpi.com This involves reacting a racemic mixture of a base (like an amine) or an acid with a single enantiomer of a chiral resolving agent (like tartaric acid or a chiral amine). nih.govmdpi.com This reaction creates a mixture of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by crystallization. mdpi.com Once separated, the resolving agent is removed to yield the enantiopure amine or acid. This technique is employed in the kilogram-scale synthesis of the drug Duvelisib, where D-tartaric acid is used to resolve a key chiral isoquinoline (B145761) intermediate. mdpi.com

Other powerful resolution techniques include enzymatic resolution, where an enzyme selectively catalyzes a reaction on only one enantiomer of the racemic substrate, and chiral chromatography, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. sci-hub.segoogle.com An esterase resolution, for example, can deliver an enantioenriched carboxylic acid from a racemic ester. sci-hub.se

Table 4: Comparison of Resolution Techniques

| Technique | Principle | Advantage | Common Application |

| Classical Resolution | Formation and separation of diastereomeric salts. mdpi.com | Scalable and cost-effective for industrial production. mdpi.com | Resolving racemic amines and carboxylic acids. mdpi.com |

| Enzymatic Resolution | Enzymes selectively react with one enantiomer. sci-hub.se | High selectivity under mild conditions. | Separation of alcohols, esters, and amides. nih.gov |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. google.com | Applicable to a wide range of compounds; useful for analysis and purification. | Purification of final products or key intermediates on various scales. google.com |

Impurity Profiling and Control in Di Boc Velpatasvir Synthesis

Identification and Characterization of Process-Related Impurities

Process-related impurities in the synthesis of Di Boc Velpatasvir (B611656) can originate from various sources, including the starting materials, reagents, intermediates, and unintended side reactions or degradation. patsnap.comgoogle.com The complexity of the Velpatasvir molecule, which possesses six chiral centers, makes stereochemical purity a primary concern. europa.eu Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the detection, separation, and characterization of these impurities. jmpas.combiomedres.usalentris.org

A study utilizing UPLC coupled with online LC-Quadrupole-Time of Flight-Tandem Mass Spectrometry has been instrumental in separating and elucidating the structures of process-related impurities and forced degradation products of Velpatasvir. alentris.org Such methods are vital for establishing a comprehensive impurity profile.

Table 1: Identified Process-Related Impurities and Intermediates in Velpatasvir Synthesis

| Impurity/Intermediate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

|---|---|---|---|---|

| Di Boc Velpatasvir | 1378391-50-4 | C43H52N6O7 | 764.91 | A key protected intermediate. pharmaffiliates.com |

| This compound Keto | Not Available | C43H52N6O8 | 780.91 | An oxidation-related impurity. pharmaffiliates.com |

| Velpatasvir Impurity 18 | Not Available | C47H52N8O6 | 825.0 | A process-related impurity. alentris.org |

Velpatasvir is synthesized as a single, specific stereoisomer, but the presence of six chiral centers means that a significant number of diastereomers are theoretically possible. europa.eu The formation of these stereoisomers is a critical control point in the synthesis. They are typically managed by controlling the stereochemistry of the starting materials and intermediates or are treated as specified impurities in the final API. europa.eu

The introduction of the tert-butoxycarbonyl (Boc) protecting group during the synthesis of intermediates like this compound is a standard step. google.comwikipedia.org Impurities can arise from the use of incorrect isomers of the core components or epimerization during the reaction sequence. Several isomeric impurities, including various R/S configurations, have been identified and are available as reference standards, highlighting their importance in quality control. pharmaffiliates.comcleanchemlab.com

Table 2: Examples of Diastereomeric and Isomeric Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Type |

|---|---|---|---|---|

| Boc Velpatasvir R Isomer (Methoxy Methyl) | Not Available | C44H53N7O7 | 791.93 | Isomer |

| Boc Velpatasvir R, R Isomer (Imidazole and Methyl) | Not Available | C44H53N7O7 | 791.93 | Diastereomer |

| Velpatasvir R,S Isomer (Imidazole) Boc | Not Available | C44H53N7O7 | 791.93 | Diastereomer |

During the multi-step synthesis of Velpatasvir, various by-products can be generated from incomplete reactions or side reactions. For instance, a patent describing a synthetic route notes that accumulation of impurities from multiple non-isolated steps can significantly increase the burden of purification for subsequent intermediates. google.com

Forced degradation studies are crucial for identifying potential degradation products that could form under stress conditions such as exposure to acid, base, oxidation, and light. researchgate.net For Velpatasvir, forced degradation can lead to oxidation or hydrolysis, particularly when in solution. europa.eu A study identified eight distinct degradation products (DPs) under various stress conditions, demonstrating the molecule's susceptibility to degradation. researchgate.net These degradation products must be controlled to ensure the stability and safety of the final drug product.

Diastereomeric Impurities and Isomers

Strategies for Impurity Mitigation and Removal

A robust impurity control strategy is foundational to the manufacturing process of this compound and the final Velpatasvir API. These strategies are implemented at various stages of the synthesis.

Control of Intermediates : Strict specifications are set for all starting materials and intermediates. europa.eu The control of stereoisomers, for example, is often managed through the specifications of active substance intermediates. europa.eu

Reaction Condition Control : Ensuring the completeness of reactions is critical. For example, in the deprotection step to remove the Boc group, using a sufficient excess of the deprotecting agent can prevent the carry-over of partially deprotected impurities, which can be difficult to remove later. acs.org

Purification Techniques : Multiple purification techniques are employed to remove impurities. Recrystallization is a common method used to purify the final active substance. Chromatographic techniques, particularly HPLC, are used extensively for both the analysis and purification of intermediates and the final API to ensure high purity. jmpas.comresearchgate.net

Impact of Raw Material Purity on Intermediate Quality

The quality of the final API is directly linked to the purity of the raw materials and reagents used throughout the synthesis. The synthesis of Velpatasvir involves several well-defined starting materials that must meet acceptable specifications to ensure the quality of the resulting intermediates. europa.eu

The purity of reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride), which is used to introduce the Boc protecting group, is particularly important. wikipedia.orgatamanchemicals.com The use of high-purity Boc anhydride (B1165640) is necessary to prevent the introduction of related impurities into the reaction stream, which could complicate purification and compromise the quality of the this compound intermediate. atamanchemicals.com Similarly, patents have highlighted that the high cost and potential impurities associated with certain starting materials can hinder industrial-scale production, underscoring the need for pure and cost-effective raw materials. patsnap.com Inefficient reactions in early steps can lead to an accumulation of impurities, which increases the purification challenges for subsequent intermediates and the final product. google.com

Green Chemistry Principles Applied to Di Boc Velpatasvir Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, enhance safety, and improve economic efficiency. The synthesis of complex molecules like Velpatasvir (B611656), and its key intermediate Di Boc Velpatasvir, presents numerous opportunities for applying these principles. Efforts in this area focus on reducing solvent use, improving reaction efficiency, utilizing renewable resources, and minimizing waste.

Patent Landscape and Intellectual Property in Di Boc Velpatasvir Synthesis

Analysis of Key Process Patents and Applications

The intellectual property protection for Velpatasvir (B611656), spearheaded by Gilead Sciences and its subsidiary Pharmasset, extends far beyond the initial compound patent. It includes a strategic portfolio of patents covering specific synthetic routes, crucial intermediates, and crystalline forms, which collectively create a formidable barrier to generic competition. unitaid.orgpatsnap.com

The foundational patent for Velpatasvir is the broad compound patent (WO2012/068234), which provides the primary market exclusivity for the molecule itself. unitaid.org However, for chemists and manufacturers focusing on the synthesis, it is the process patents and those claiming key intermediates that are of critical importance. These patents often detail the specific chemical steps, reagents, and conditions used to produce Velpatasvir efficiently and at scale.

A key patent in this regard is WO2013/075029, which discloses processes for preparing Velpatasvir and its intermediates. unitaid.orggoogle.com Subsequent patent applications have sought to protect alternative or improved synthetic steps and novel intermediates. For instance, WO2017/060820A1 specifically claims processes for the preparation of certain Velpatasvir intermediates. google.comwipo.int

Innovations in the synthesis have also been pursued by other entities, as evidenced by patent filings from various jurisdictions. A notable example is the Chinese patent application CN105732765A, which describes a novel synthesis method for Velpatasvir utilizing a tert-butyloxycarbonyl (Boc) protected intermediate, highlighting the relevance of protecting group strategies in developing new routes. google.com Another Chinese patent, CN105294713A, focuses on the preparation of a specific Velpatasvir intermediate and its subsequent conversion. google.com

These process patents are significant because they can be infringed even if the final Velpatasvir molecule is no longer covered by the primary compound patent. They protect the specific "how-to" of manufacturing, forcing competitors to develop entirely new, non-infringing synthetic pathways. Further patents cover specific solid-state forms, such as crystalline and amorphous forms, and salts, which are crucial for the stability and bioavailability of the final drug product. unitaid.orgmsfaccess.org

The table below summarizes some of the key patent applications and their relevance to the synthesis of Velpatasvir, including intermediates that may involve Boc protection.

| Patent/Application Number | Applicant/Assignee | Title/Subject Matter | Relevance to Di-Boc Velpatasvir Synthesis |

| WO2012/068234 | Gilead Pharmasset LLC | Antiviral compounds | Basic compound patent covering Velpatasvir. unitaid.org |

| US 8,575,135 B2 / WO2013/075029 | Gilead Pharmasset LLC | Antiviral Compounds | Discloses methods for the preparation of Velpatasvir and key intermediates. google.comgoogle.com |

| WO2017/060820A1 | Not specified | Process for the preparation of velpatasvir | Focuses on the synthesis of specific intermediates used in Velpatasvir production. google.comwipo.int |

| CN105732765A | Not specified | Novel synthesis method of hepatitis drug velpatasvir | Describes a synthetic route utilizing a Boc-protected intermediate (PG = Boc). google.com |

| US20210139493A1 | Shanghai Forefront Pharmaceutical Co Ltd | Preparation of velpatasvir and derivative thereof | Provides a method for preparing a key intermediate for Velpatasvir synthesis. google.com |

| WO2015/191431 | Gilead Pharmasset LLC | Solid Forms of an Antiviral Compound | Claims various polymorphs and salt forms of Velpatasvir, impacting final formulation. msfaccess.org |

Freedom-to-Operate Assessments for Novel Synthetic Routes

A Freedom-to-Operate (FTO) analysis is an essential due diligence activity for any organization planning to develop and commercialize a pharmaceutical product, particularly a generic version of an established drug. patentgruppen.comreseaulieu.be An FTO assessment aims to determine whether a proposed product or, critically in this context, a specific manufacturing process, is likely to infringe on the existing intellectual property rights of a third party. ige.chwipo.int

For a novel synthetic route to Di-Boc Velpatasvir, an FTO analysis is a complex and multifaceted undertaking. patsnap.com It is not sufficient to simply ensure that the final Velpatasvir API is off-patent. The analysis must meticulously dissect the entire proposed synthetic pathway. This involves:

Identifying Every Component: Each starting material, reagent, catalyst, solvent, and intermediate (including the Di-Boc protected species) must be identified.

Comprehensive Patent Searching: An exhaustive search for patents whose claims might cover any aspect of the process is conducted. This includes patents on the intermediates themselves, the specific reactions used to form them, the conditions under which the reactions are run, and any purification methods employed. ige.ch

Legal Analysis of Claims: A legal opinion is then formulated on the scope of the patent claims and the likelihood of infringement. Patent claims define the boundaries of the protected invention, and determining whether a new process falls within these boundaries is a nuanced legal and technical exercise.

The extensive patent portfolio held by the innovator company presents significant FTO challenges. patsnap.com A "layered" patenting strategy, which includes secondary patents on processes, intermediates, and crystalline forms, can extend market exclusivity long after the primary compound patent expires. patsnap.com This forces competitors to navigate a veritable minefield of IP, where even a seemingly minor or obvious process step may be covered by a patent. msfaccess.org Therefore, a thorough FTO analysis, ideally conducted early in the development process, is a critical risk-management tool to avoid costly litigation and ensure the viability of a new synthetic route. reseaulieu.be

Strategies for Patent Circumvention and Innovation

In response to a robust patent landscape, researchers and competing pharmaceutical companies employ various strategies to design synthetic routes that circumvent existing patents while still being commercially viable. These strategies are centered on the principle of "inventing around" the protected technology.

Key strategies include:

Developing Novel Synthetic Pathways: The most direct approach is to devise a completely different route to the target molecule. This can involve a different order of bond-forming reactions or a more convergent synthesis strategy. A Chinese patent application, for instance, describes an alternative bond disconnection for the Velpatasvir core, building the complex tetracyclic system at a later stage than in the originally published routes. newdrugapprovals.org

Utilizing Novel Intermediates: A core circumvention strategy is the design and synthesis of novel intermediates that are not explicitly claimed in the innovator's patents. By creating and using a different set of building blocks, a manufacturer can potentially avoid infringing on patents that protect the specific intermediates used in the original process. Several patent applications focus on the preparation of new intermediates for Velpatasvir. google.comgoogle.com

Alternative Reagents and Conditions: Infringement can sometimes be avoided by changing the specific reagents, catalysts, or reaction conditions. For example, a process step might be patented using a specific palladium catalyst; an alternative route could employ a different metal catalyst or a catalyst-free reaction to achieve the same transformation. Similarly, different oxidizing agents, such as DDQ or manganese (IV) oxide, have been explored in the synthesis of Velpatasvir precursors. newdrugapprovals.org

Innovative Protecting Group Strategies: The use of different protecting groups for reactive functionalities can be a viable circumvention tactic. While the original synthesis may use a specific protecting group, a new process could employ an alternative, such as using a Boc group where a Cbz group was previously used, provided this new intermediate is not itself patented. google.comnih.gov

Discovery of Novel Polymorphs and Salts: The final form of the API is often protected. A significant area of innovation involves discovering new crystalline forms (polymorphs) or salts of Velpatasvir that are not covered by existing patents. unitaid.orgmsfaccess.org These new forms must be stable, bioavailable, and suitable for formulation, but if successful, they can provide a clear path to market.

Analytical Methodologies for Di Boc Velpatasvir Process Control

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for monitoring the purity of Di Boc Velpatasvir (B611656) and tracking the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of Di Boc Velpatasvir and related compounds. Various methods have been developed for the simultaneous estimation of Velpatasvir and other active pharmaceutical ingredients, which can be adapted for in-process control of its intermediates. ijpsjournal.comnih.govglobalresearchonline.net These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsjournal.comnih.govglobalresearchonline.netscispace.comjmpas.com Detection is commonly performed using a UV detector at wavelengths where the analytes exhibit maximum absorbance, such as 260 nm, 230 nm, or a dual-wavelength approach of 263 nm and 320 nm. ijpsjournal.comglobalresearchonline.netjmpas.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For instance, in one method, Velpatasvir had a retention time of 3.32 minutes, while in another, it was 7.09 minutes, highlighting the variability based on the specific method parameters. ijpsjournal.comnih.gov The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. justdial.com

The following table summarizes various developed RP-HPLC methods:

Interactive Data Table: RP-HPLC Methods for Velpatasvir and Related Compounds| Stationary Phase | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Discovery C18 (250mm×4.6mm, 5µm) | 0.1% OPA: Acetonitrile (50:50 v/v) | 1.0 | 260 | 3.32 | ijpsjournal.com |

| Promosil C18 | Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0), acetonitrile, methanol (20:40:40 v/v/v) | 1.0 | Not Specified | 7.09 | nih.gov |

| Hypersil C18 (4.6 x 150mm, 5µm) | Water: Acetonitrile (30:70 v/v) | 1.0 | 230 | Not Specified | globalresearchonline.net |

| Agilent C18 (250 mm×4.6mm, 5µ) | 0.1% OPA and Acetonitrile (55:45%v/v) | 1.0 | 220 | 2.731 | scispace.com |

| Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) | Mobile Phase A: 0.6% Trifluoroacetic acid in water (pH 2.2) : Acetonitrile (95:5 v/v)Mobile Phase B: water, methanol, acetonitrile (20: 30: 50 v/v/v) | 1.0 | 320 | 76 | jmpas.com |

Spectroscopic Methods for Structural Elucidation of Intermediates and Impurities

Spectroscopic techniques are indispensable for confirming the structure of this compound, its intermediates, and any potential impurities formed during the synthesis.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to identify impurities. europa.euscribd.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to obtain the mass spectra of the final compounds. chemrxiv.org High-resolution mass spectrometry can provide the exact mass of a molecule, which aids in the tentative structure elucidation of unknown impurities that may form during the synthesis. acs.org For instance, impurities can arise from reactions with trace amounts of dissolved CO2 after a deprotection step. acs.org UPLC-MS/MS methods have also been developed for the quantification of Velpatasvir and other antiviral agents in various matrices. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. europa.euscribd.comresearchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds. msu.edu This technique can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands of functional groups involved in the transformation. bruker.com

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Velpatasvir possesses multiple chiral centers, making the control of its stereochemistry critical. europa.eu The desired stereoisomer must be produced with high enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a key technique for controlling the enantiomeric purity of intermediates during the synthesis of Velpatasvir. europa.eu This method can separate enantiomers, allowing for the determination of the enantiomeric excess (ee) of the desired product. The development of stereoisomeric drugs often relies on such chiral separation techniques to ensure that the final product consists of the correct enantiomer. nih.gov Chiral resolution can also be achieved through other methods like crystallization.

In-Process Control (IPC) Strategies

In-process controls (IPCs) are crucial for ensuring the consistency and quality of the this compound manufacturing process. europa.eu These controls involve monitoring critical process parameters (CPPs) and intermediate quality attributes (IQAs) at various stages of the synthesis. mt.comnih.govresearchgate.net

Process Analytical Technology (PAT) is a framework that encourages the use of online or in-line analytical tools to monitor processes in real-time. mt.combruker.comresearchgate.net This approach allows for timely adjustments to be made to the process, ensuring that the critical quality attributes (CQAs) of the final product are met. mt.com For the synthesis of this compound, IPCs can include:

Reaction Monitoring: Using techniques like HPLC or TLC to track the consumption of reactants and the formation of the product, ensuring the reaction goes to completion. jmpas.comchemicalbook.com

Purity Checks: Analyzing the purity of isolated intermediates at each step to ensure that impurities are not carried over to subsequent stages. HPLC is a primary tool for this purpose. jmpas.com

pH Control: Monitoring and adjusting the pH of the reaction mixture, as it can be a critical parameter for certain reaction steps. chemicalbook.com

Impurity Profiling: Identifying and quantifying known and unknown impurities using techniques like HPLC and MS. jmpas.comresearchgate.net For example, the "Velpatasvir D. Boc compound (N-1)" is a known impurity that is monitored. jmpas.com

The following table outlines some of the monitored impurities in the Velpatasvir process:

Interactive Data Table: Monitored Impurities in Velpatasvir Synthesis| Impurity Name | Significance | Analytical Technique | Reference |

|---|---|---|---|

| Velpatasvir S-Isomer | Stereoisomeric impurity | HPLC | jmpas.com |

| Velpatasvir D. Boc compound (N-1) | Process-related impurity | HPLC | jmpas.com |

| Mono-Boc impurity | Incomplete deprotection | Mass Spectrometry | acs.org |

| Boc Velpatasvir Keto Impurity | Process-related impurity | Not Specified | pharmaffiliates.com |

| Boc Velpatasvir intermediate R, R Isomer | Stereoisomeric intermediate impurity | Not Specified | clearsynth.com |

By implementing these comprehensive analytical methodologies and in-process control strategies, manufacturers can ensure the reliable and consistent production of high-quality this compound, a critical component in the fight against Hepatitis C.

Future Research Directions and Innovations in Di Boc Velpatasvir Synthesis

Application of Flow Chemistry and Continuous Manufacturing

The pharmaceutical industry is increasingly shifting from traditional batch processing to continuous manufacturing, a paradigm that utilizes flow chemistry. beilstein-journals.orgnih.gov This technology involves pumping reagents through a network of tubes and reactors where chemical transformations occur continuously. nih.gov This approach offers significant advantages in terms of safety, efficiency, reproducibility, and scalability, making it highly suitable for the industrial production of Active Pharmaceutical Ingredients (APIs) like Velpatasvir (B611656). beilstein-journals.orgmdpi.com

The key benefits of flow chemistry stem from the high surface-area-to-volume ratio in microreactors or meso-scaled reactors. nih.gov This allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature and pressure. Consequently, reactions can often be performed under harsher conditions than are safe in large batch reactors, leading to accelerated reaction rates and improved yields. nih.gov For the synthesis of Di Boc Velpatasvir, this could translate to more efficient coupling reactions or cyclizations that are part of its complex assembly.

A significant advantage of continuous manufacturing is the ability to integrate multiple synthetic steps, including reaction, work-up, and purification, into a single, seamless process. mdpi.commit.edu This "end-to-end" approach minimizes the need for manual handling and isolation of intermediates, which reduces waste, shortens production times, and lowers the risk of human error. mdpi.commit.edu For instance, a flow synthesis could be designed where the formation of a key bond in the this compound backbone is immediately followed by an in-line liquid-liquid extraction and then fed directly into the next reactor for the subsequent transformation. mit.edu This holistic process design is a major leap forward from conventional methods. beilstein-journals.org

Table 2: Advantages of Flow Chemistry in API Synthesis

| Advantage | Description | Relevance to this compound Synthesis |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. | Allows for potentially more aggressive, yet efficient, chemical transformations in the synthesis of the complex heterocyclic system. |

| Improved Efficiency & Yield | Precise control over reaction conditions leads to faster reactions, fewer side products, and higher yields. nih.gov | Optimization of critical coupling and cyclization steps, reducing impurities. |

| Scalability | Production is scaled by running the process for longer periods, not by using larger, more dangerous reactors. beilstein-journals.org | Streamlines the transition from laboratory-scale synthesis to industrial-scale production of Velpatasvir. |

| Process Integration | Enables the coupling of synthesis, purification, and analysis steps into a single continuous operation. mdpi.commit.edu | Reduces overall manufacturing time and cost by eliminating the isolation and purification of multiple intermediates. |

| Consistency | Automated control ensures high lot-to-lot consistency and product quality. | Guarantees the reliable production of high-purity this compound, meeting stringent pharmaceutical standards. |

Advanced Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and offers powerful solutions for complex pharmaceutical synthesis. the-scientist.comekb.eg Enzymes operate under mild conditions, are highly specific, and can exhibit exceptional levels of stereoselectivity (enantio- and diastereoselectivity), which is often difficult to achieve with traditional chemical catalysts. nih.gov The synthesis of this compound, with its multiple chiral centers, presents a prime opportunity for the application of advanced biocatalytic methods.

A key area for innovation is the development of enzymes for specific, challenging transformations within the synthetic route. For example, the asymmetric synthesis of the chiral pyrrolidine (B122466) core of Velpatasvir could be significantly streamlined using a biocatalyst. pharmablock.comnih.gov Instead of relying on chiral pool starting materials or classical resolution, an enzyme could be used for an enantioselective reduction or amination step, directly establishing the correct stereochemistry with high purity. nih.gov This approach was successfully used in the synthesis of the oncology drug Lorlatinib, where a biocatalyst performed a key enantioselective reduction. nih.gov

Furthermore, the concept of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can dramatically increase the efficiency of a synthetic sequence. mdpi.com This strategy avoids the need for intermediate purification and reduces solvent waste. For this compound, a cascade could be designed to build a significant portion of the molecule in one continuous process. The integration of biocatalysis into computational retrosynthesis tools also allows for the early identification of potential enzymatic steps that can lead to greener and more efficient routes. the-scientist.com

Table 3: Potential Biocatalytic Applications in this compound Synthesis

| Synthetic Challenge | Biocatalytic Solution | Potential Benefit |

| Asymmetric Pyrrolidine Core | Enantioselective reduction of a ketone precursor or reductive amination using a reductase or transaminase. | High enantiomeric excess (>99% ee), avoiding chiral resolution or expensive chiral starting materials. nih.gov |

| Hydrolysis/Esterification | Selective hydrolysis of an ester protecting group using a lipase (B570770) under mild conditions. | High selectivity, avoiding side reactions on other sensitive functional groups. |

| Amide Bond Formation | Amide bond formation catalyzed by an engineered ligase. | Reduces the need for potentially toxic chemical coupling reagents. |

| Multi-Step Sequence | A multi-enzyme cascade to build a key intermediate in a one-pot reaction. mdpi.com | Significant reduction in unit operations, solvent use, and overall process time. |

Data-Driven Synthesis and Process Design (e.g., AI/Machine Learning in reaction optimization)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical manufacturing by enabling data-driven synthesis and process design. researchgate.net These computational techniques can analyze vast and complex datasets to identify patterns, predict outcomes, and optimize processes in ways that are beyond human capability. mdpi.comresearchgate.net For the synthesis of this compound, this approach can enhance efficiency, robustness, and quality from the earliest stages of route development to final production.

Machine learning models, particularly artificial neural networks (ANNs), can be trained on experimental data to predict how different reaction parameters (e.g., temperature, concentration, catalyst loading) will affect yield and purity. mdpi.comresearchgate.net This allows for the rapid in silico optimization of reaction conditions, drastically reducing the number of time-consuming and resource-intensive laboratory experiments. researchgate.net Instead of a one-factor-at-a-time approach, ML algorithms can explore the entire multidimensional parameter space to find the true optimal conditions for critical steps in the Velpatasvir synthesis.

Beyond optimizing existing reactions, AI is instrumental in accelerating drug discovery and process development itself. researchgate.netacs.org ML models can be used to screen virtual libraries of catalysts or reagents to identify the best performers for a specific transformation. nih.gov In process design, AI can help develop more robust manufacturing processes by identifying critical process parameters and establishing optimal operating ranges. This data-driven approach ensures that the synthesis is not only efficient but also consistently delivers a high-quality product, which is essential for pharmaceutical manufacturing. researchgate.net The convergence of AI with automated robotic systems further promises a future of autonomous labs that can design, execute, and optimize chemical reactions with minimal human intervention.

Q & A

Q. How should researchers address outliers in this compound’s PK/PD datasets?

Q. What meta-analytic techniques resolve contradictions in this compound’s real-world effectiveness versus RCT data?

- Methodological Answer : Perform a GRADE assessment to evaluate evidence quality. Use random-effects models to account for heterogeneity across studies. For RCT-real-world discrepancies, assess differences in inclusion criteria (e.g., exclusion of decompensated cirrhosis in RCTs) and adjust using inverse probability weighting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.